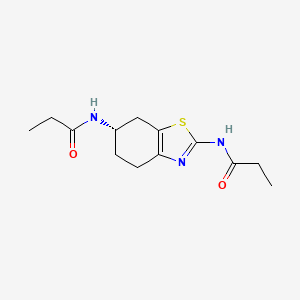
Esmolol Acid-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esmolol Acid-d7 is a deuterated form of Esmolol Acid, which is a cardioselective beta-1 adrenergic receptor blocker. This compound is primarily used as an internal standard for the quantification of Esmolol in various analytical applications. The deuterium labeling in this compound enhances its stability and allows for precise quantification in mass spectrometry studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Esmolol Acid-d7 involves the incorporation of deuterium atoms into the Esmolol Acid molecule. This is typically achieved through a multi-step synthetic process:
Deuteration of Isopropylamine: The isopropylamine group in Esmolol Acid is replaced with a deuterated isopropylamine.
Formation of this compound: The deuterated isopropylamine is then reacted with the appropriate intermediates to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Esmolol Acid-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the molecule can be oxidized to form corresponding ketones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of ketones, while reduction of the carbonyl group yields alcohols .
Scientific Research Applications
Esmolol Acid-d7 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Esmolol.
Biology: Helps in studying the pharmacokinetics and metabolism of Esmolol in biological systems.
Medicine: Used in clinical research to understand the effects of Esmolol on cardiac function.
Industry: Employed in the development and quality control of pharmaceutical formulations containing Esmolol .
Mechanism of Action
Esmolol Acid-d7, like its non-deuterated counterpart, works by blocking beta-adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions. The compound prevents the action of epinephrine and norepinephrine, which are naturally occurring substances that increase heart rate and force of contraction .
Comparison with Similar Compounds
Esmolol: The non-deuterated form of Esmolol Acid-d7.
Metoprolol: Another beta-1 adrenergic receptor blocker with a longer duration of action.
Atenolol: A beta-1 selective adrenergic receptor blocker used for similar indications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of Esmolol is required .
Properties
CAS No. |
1346598-79-5 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
288.395 |
IUPAC Name |
3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/i1D3,2D3,11D |
InChI Key |
ILSCWPMGTDPATI-UENXPIBQSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
Synonyms |
4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzenepropanoic Acid; 3-(4-(2-Hydroxy-3-(isopropylamino-d7)propoxy)phenyl)propionic Acid; ASL 8123-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


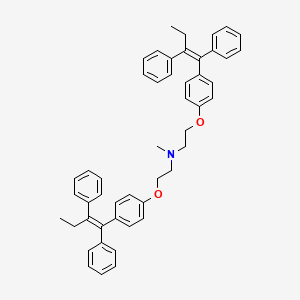
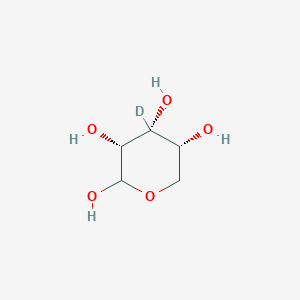
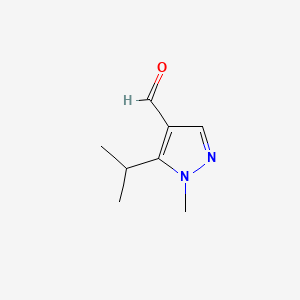
![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)
![[1'-13C]ribothymidine](/img/structure/B583962.png)
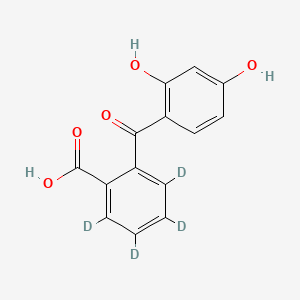
![[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583965.png)
![[5'-13C]ribothymidine](/img/structure/B583967.png)
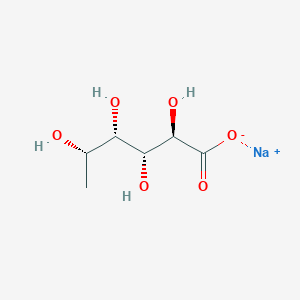
![L-[5-13C]Sorbose](/img/structure/B583974.png)
![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)
